1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C10H20N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one dihydrochloride
- (3R)-3-Amino-1-(diaminophosphoryl)piperidin-2-one
- 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
Uniqueness
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features and reactivity. Its piperidine ring and the presence of the aminopropanone group make it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
XOXLNGPFBITEHA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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